molecular formula C22H20ClFN4O2S2 B11385886 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11385886
M. Wt: 491.0 g/mol
InChI Key: QAXFKRLDAGBHIJ-UHFFFAOYSA-N
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Description

5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzothiophene moiety, and several functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

The synthesis of 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound. For example, the synthesis may involve the chlorination of a precursor compound, followed by nucleophilic substitution reactions to introduce the fluorophenyl and methylsulfanyl groups . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and methylsulfanyl groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and benzothiophene-containing molecules. Compared to these compounds, 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PYRIMIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups and its potential biological activity. Some similar compounds include:

These compounds share structural similarities but may differ in their reactivity and biological effects.

Properties

Molecular Formula

C22H20ClFN4O2S2

Molecular Weight

491.0 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C22H20ClFN4O2S2/c1-25-19(29)17-13-7-3-5-9-16(13)32-21(17)28-20(30)18-14(23)10-26-22(27-18)31-11-12-6-2-4-8-15(12)24/h2,4,6,8,10H,3,5,7,9,11H2,1H3,(H,25,29)(H,28,30)

InChI Key

QAXFKRLDAGBHIJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)SCC4=CC=CC=C4F

Origin of Product

United States

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